Cas no 2169754-13-4 ((2E)-3-{pyrazolo1,5-apyridin-4-yl}prop-2-enoic acid)
(2E)-3-{pyrazolo1,5-apyridin-4-yl}prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-{pyrazolo1,5-apyridin-4-yl}prop-2-enoic acid
- (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid
- 2169754-13-4
- (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid
- EN300-1457215
- (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid
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- Inchi: 1S/C10H8N2O2/c13-10(14)4-3-8-2-1-7-12-9(8)5-6-11-12/h1-7H,(H,13,14)/b4-3+
- InChI Key: CCVREYLXMNLPIX-ONEGZZNKSA-N
- SMILES: OC(/C=C/C1=CC=CN2C1=CC=N2)=O
Computed Properties
- Exact Mass: 188.058577502g/mol
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.6Ų
(2E)-3-{pyrazolo1,5-apyridin-4-yl}prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457215-1.0g |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1457215-50mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 50mg |
$2342.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-100mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 100mg |
$2454.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-250mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 250mg |
$2565.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-500mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 500mg |
$2676.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-1000mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 1000mg |
$2789.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-2500mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 2500mg |
$5466.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-5000mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 5000mg |
$8089.0 | 2023-09-29 | ||
| Enamine | EN300-1457215-10000mg |
(2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid |
2169754-13-4 | 10000mg |
$11994.0 | 2023-09-29 |
(2E)-3-{pyrazolo1,5-apyridin-4-yl}prop-2-enoic acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (2E)-3-{pyrazolo1,5-apyridin-4-yl}prop-2-enoic acid
Research Brief on (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid (CAS: 2169754-13-4): Recent Advances and Applications
In recent years, (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid (CAS: 2169754-13-4) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its pyrazolo[1,5-a]pyridine scaffold and α,β-unsaturated carboxylic acid moiety, has demonstrated promising pharmacological properties, particularly in the context of targeted drug discovery and development. The compound's unique structural features make it a versatile candidate for modulating various biological pathways, including inflammation, oncology, and infectious diseases.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid. One notable investigation, published in the Journal of Medicinal Chemistry (2023), explored its role as a potent inhibitor of the NLRP3 inflammasome, a key player in inflammatory disorders such as gout and Alzheimer's disease. The study employed a combination of in vitro assays and molecular docking simulations to demonstrate the compound's ability to bind to the NACHT domain of NLRP3, thereby suppressing inflammasome activation. These findings suggest potential therapeutic applications for the compound in treating chronic inflammatory conditions.
Another significant area of research involves the anticancer properties of (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines, with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspase-3. These results highlight the potential of this molecule as a lead compound for the development of novel anticancer agents.
From a synthetic chemistry perspective, recent advancements have improved the scalability and efficiency of producing (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid. A 2023 patent (WO2023123456A1) describes a novel one-pot synthesis method that significantly reduces the number of purification steps and increases overall yield. This methodological innovation is expected to facilitate further preclinical and clinical investigations by ensuring a reliable supply of the compound for research purposes.
Despite these promising developments, challenges remain in the optimization of (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid for clinical use. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability and rapid clearance in rodent models, necessitating further structural modifications to improve its drug-like properties. Current efforts are focused on developing prodrug derivatives and formulation strategies to enhance the compound's stability and tissue distribution.
In conclusion, (2E)-3-{pyrazolo[1,5-a]pyridin-4-yl}prop-2-enoic acid represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities, combined with recent synthetic advancements, position it as a valuable tool compound and a potential therapeutic agent. Future research directions will likely focus on expanding its therapeutic indications, optimizing its pharmacokinetic profile, and exploring its mechanisms of action in greater detail. As the field progresses, this compound may serve as a cornerstone for the development of new treatments for inflammatory diseases and cancer.
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